Dicerium trioxide

説明

特性

IUPAC Name |

oxo(oxoceriooxy)cerium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Ce.3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMMGVYCKOGBVEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

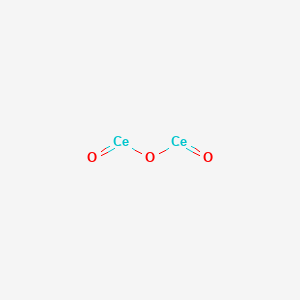

O=[Ce]O[Ce]=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Ce2O3 | |

| Record name | cerium(III) oxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Cerium(III)_oxide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10904282 | |

| Record name | Dicerium trioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10904282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Gray-green solid; [HSDB] | |

| Record name | Cerium oxide (Ce2O3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dicerium trioxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4760 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

3730 °C | |

| Record name | DICERIUM TRIOXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5828 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Insoluble in water; soluble in acid | |

| Record name | DICERIUM TRIOXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5828 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

6.2 g/cu cm | |

| Record name | DICERIUM TRIOXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5828 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Yellow-green, cubic crystals | |

CAS No. |

1345-13-7 | |

| Record name | Dicerium trioxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001345137 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cerium oxide (Ce2O3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dicerium trioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10904282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dicerium trioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.289 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DICERIUM TRIOXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5828 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

2210 °C | |

| Record name | DICERIUM TRIOXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5828 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Unveiling the Atomic Architecture: A Technical Guide to Dicerium Trioxide Crystal Structure Analysis

For Immediate Release

A comprehensive technical guide providing an in-depth analysis of the crystal structure of dicerium trioxide (Ce₂O₃), tailored for researchers, scientists, and professionals in drug development. This document details the crystallographic parameters, experimental protocols for synthesis and characterization, and a visual workflow to elucidate the analytical process.

This compound, a sesquioxide of the rare-earth element cerium, adopts a trigonal crystal structure, a key characteristic that underpins its physical and chemical properties. This guide summarizes the essential crystallographic data and outlines the methodologies to analyze this fascinating material.

Crystallographic Data Summary

The crystal structure of this compound has been determined through various experimental and computational methods. The key quantitative data are summarized in the tables below for easy reference and comparison.

| Structural Parameter | Value | Source |

| Crystal System | Trigonal | [1] |

| Space Group | P-3m1 (No. 164) | [1][2] |

| Coordination of Ce³⁺ | 7-coordinate | [2] |

Table 1. Key Structural Parameters of this compound.

| Method | Lattice Parameter 'a' (Å) | Lattice Parameter 'c' (Å) |

| Experimental | 3.891(1) | 6.059(1) |

| AM05+U (4.0 eV) | 3.92 | 6.13 |

| AM05+U (5.0 eV) | 3.93 | 6.14 |

| PBEsol+U (4.0 eV) | 3.92 | 6.13 |

| PBEsol+U (5.0 eV) | 3.93 | 6.14 |

| LDA+U (5.0 eV) | 3.86 | 5.96 |

| LDA+U (6.0 eV) | 3.87 | 5.96 |

Table 2. Unit Cell Parameters of this compound Determined by Various Methods[1].

Experimental Protocols

A fundamental understanding of the synthesis and characterization methods is crucial for obtaining high-quality crystallographic data. The following sections provide detailed protocols for the preparation and analysis of this compound.

Synthesis of this compound via High-Temperature Reduction

This protocol describes the synthesis of Ce₂O₃ through the reduction of cerium(IV) oxide (CeO₂).

Materials and Equipment:

-

Cerium(IV) oxide (CeO₂) powder (micron- or nano-sized)

-

High-temperature tube furnace with vacuum capabilities

-

Hydrogen (H₂) gas (high purity)

-

Alumina or quartz boat

-

Vacuum pump

Procedure:

-

Place the CeO₂ powder in a suitable crucible (e.g., alumina boat).

-

Position the crucible in the center of the tube furnace.

-

Evacuate the furnace tube to a base pressure of approximately 10⁻³ Torr.

-

Introduce a low-pressure hydrogen gas atmosphere (e.g., 10 Torr).

-

Heat the furnace to a temperature of 1300°C at a controlled ramp rate.

-

Maintain the temperature for a sufficient duration (e.g., 3-6 hours) to ensure complete reduction of CeO₂ to Ce₂O₃. The exact time may vary depending on the starting material's particle size.

-

After the reduction is complete, cool the furnace down to room temperature under the hydrogen atmosphere.

-

Once at room temperature, evacuate the hydrogen gas and backfill with an inert gas like nitrogen or argon before removing the sample.

Characterization by X-Ray Diffraction (XRD)

XRD is the primary technique for determining the crystal structure of a material.

Equipment:

-

Powder X-ray diffractometer

-

Cu Kα radiation source (λ = 1.5406 Å)

-

Sample holder

-

Data acquisition and analysis software

Procedure:

-

Prepare a powder sample of the synthesized this compound. Ensure the sample is finely ground and has a flat surface in the sample holder to minimize preferred orientation effects.

-

Set the X-ray diffractometer parameters. A typical setup for Ce₂O₃ analysis would be:

-

X-ray Source: Cu Kα

-

Voltage and Current: 40 kV and 40 mA

-

Scan Range (2θ): 20° to 80°

-

Step Size: 0.02°

-

Scan Speed: 1°/minute

-

-

Perform the XRD scan and collect the diffraction pattern.

-

Analyze the resulting diffraction pattern using appropriate software. The primary objectives are:

-

Phase Identification: Compare the experimental diffraction pattern with standard diffraction patterns from databases (e.g., ICDD) to confirm the presence of the trigonal Ce₂O₃ phase.

-

Lattice Parameter Refinement: Perform a Rietveld refinement of the diffraction data to accurately determine the lattice parameters ('a' and 'c') of the trigonal unit cell.

-

Visualizing the Workflow

The following diagram illustrates the logical flow of the synthesis and characterization process for this compound.

Caption: Workflow for this compound Synthesis and Structural Analysis.

References

Electronic properties of cerium sesquioxide

An In-depth Technical Guide to the Electronic Properties of Cerium Sesquioxide (Ce₂O₃)

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Cerium sesquioxide (Ce₂O₃) is a rare-earth oxide that presents significant scientific interest due to its strongly correlated electronic nature, stemming from the localized 4f electrons of the Ce³⁺ ions. Unlike its fully oxidized counterpart, ceria (CeO₂), Ce₂O₃ is an insulator with a complex electronic structure that challenges conventional theoretical descriptions.[1] This guide provides a comprehensive overview of the electronic, magnetic, and dielectric properties of Ce₂O₃. It details the advanced computational and experimental methodologies required for its accurate characterization, including Density Functional Theory with Hubbard correction (DFT+U) and hybrid functionals, as well as various spectroscopic and low-temperature measurement techniques. Key quantitative data are summarized in tabular form for clarity, and experimental and computational workflows are visualized using process diagrams. The material exhibits antiferromagnetic ordering at low temperatures and a notable giant magnetocapacitance effect, highlighting its potential for applications in magnetoelectronics and catalysis.

Introduction

Cerium oxides are pivotal materials in fields ranging from catalysis to solid oxide fuel cells and biomedical applications. Their functionality is intrinsically linked to the facile redox chemistry between the Ce⁴⁺ (in CeO₂) and Ce³⁺ (in Ce₂O₃) oxidation states.[1] Cerium sesquioxide, the reduced form, is formally described with Ce in a +3 oxidation state, leading to a 4f¹ electronic configuration.[1] This single, localized 4f electron introduces strong electron-electron correlation effects, making Ce₂O₃ a model system for studying Mott insulators.[2]

Accurately describing the electronic properties of Ce₂O₃ is notoriously difficult for standard computational methods like the local-density approximation (LDA) or generalized gradient approximation (GGA), which often incorrectly predict a metallic or semi-metallic ground state.[1][3] Consequently, more sophisticated approaches such as DFT+U and hybrid functionals are necessary to open the band gap and correctly describe its insulating and antiferromagnetic ground state.[1][3] This guide synthesizes the current understanding of Ce₂O₃, focusing on the properties and methods most relevant to researchers in materials science and related fields.

Crystal and Electronic Structure

Under standard conditions, cerium sesquioxide crystallizes in the A-type hexagonal structure, belonging to the P-3m1 space group.[3][4] The electronic structure is characterized by a filled O 2p valence band and Ce 4f states that are crucial for defining the band gap. The fundamental gap is typically described as a transition from the occupied Ce 4f states to the empty Ce 5d bands.[4] An experimental value for this band gap has been measured to be approximately 2.4 eV.[4] Theoretical calculations show significant variation depending on the methodology, underscoring the importance of properly treating the on-site Coulomb repulsion of the 4f electrons.[1][5]

Core Electronic and Magnetic Properties

The defining characteristics of Ce₂O₃ are summarized below. These properties are a direct consequence of its unique electronic configuration and crystal structure.

| Property | Experimental Value | Theoretical Value (Functional) | Description |

| Band Gap | ~2.4 eV[4] | 3.2 eV (HSE)[1][5] | An insulator where the gap is formed between the occupied Ce 4f states and the conduction band.[4] |

| Magnetic Ordering | Antiferromagnetic (AFM)[6][7] | Antiferromagnetic (HSE, LDA+U)[1][3] | The ground state exhibits "easy plane" antiferromagnetic ordering of the magnetic moments on the Ce³⁺ ions.[6][7] |

| Néel Temperature (Tₙ) | ~6.1 - 6.2 K[6][7] | N/A | The critical temperature below which the material transitions from a paramagnetic to an antiferromagnetic state.[6][7] |

| Dielectric Behavior | Giant Magnetocapacitance | N/A | A large change in dielectric constant is observed under an applied magnetic field, particularly near Tₙ.[6][7] |

Advanced Properties: Magnetism and Dielectric Response

Ce₂O₃ displays intriguing low-temperature phenomena. Below its Néel temperature of approximately 6.2 K, it undergoes a transition to an antiferromagnetic (AFM) state, as confirmed by magnetic susceptibility and specific heat measurements.[6][7] This magnetic ordering is accompanied by a λ-shaped anomaly in the specific heat.[6][7]

Furthermore, Ce₂O₃ is a notable example of a TM-free (transition-metal-free) magnetoelectric material.[7] It demonstrates a giant magnetocapacitance effect, where the isotropic dielectric constant changes significantly with an applied magnetic field, reaching saturation at around 80 kOe at the Néel temperature.[6][7] In the magnetically ordered phase, the relaxation rate of the dielectric polarization increases with the magnetic field.[6][7]

Methodologies for Characterization

The study of Ce₂O₃ requires a combination of sophisticated computational and experimental techniques to accurately capture its properties.

Computational Protocols

Standard DFT methods fail to describe the insulating nature of Ce₂O₃ due to self-interaction errors that do not properly localize the 4f electrons.[8]

This is a widely used method to correct for the strong on-site Coulomb repulsion of localized d or f electrons.

-

Objective: To introduce a penalty term (the Hubbard U) for fractional occupation of the Ce 4f orbitals, thereby enforcing localization and opening a band gap.

-

Methodology:

-

Structure Definition: Begin with the A-type hexagonal crystal structure of Ce₂O₃ (space group P-3m1).[3]

-

Functional Selection: Employ a base functional such as PBE or LDA.

-

Hubbard U Parameter: Apply a rotationally invariant DFT+U approach to the Ce 4f states.[8] An effective U parameter (U_eff_) of 5 to 6 eV is commonly recommended in the literature as it provides good agreement with experimental lattice parameters and band gaps.[3][4][9][10]

-

Basis Sets & Cutoff: Use Projector Augmented Wave (PAW) potentials. Valence electrons for Cerium typically include [Pd] 5s, 5p, 5d, 4f, 6s, and for Oxygen [He] 2s, 2p.[8] A suitable plane-wave energy cutoff must be established through convergence testing.

-

Brillouin Zone Integration: Use a Monkhorst-Pack k-point mesh (e.g., 2x2x2 for a supercell) for integration.[8]

-

Calculation: Perform geometry optimization to relax the lattice constants and atomic positions, followed by a static self-consistent field (SCF) calculation to determine the electronic ground state.

-

Analysis: Post-process the results to obtain the Density of States (DOS) and band structure, confirming the insulating nature and calculating the band gap.

-

Hybrid functionals improve upon standard DFT by mixing a fraction of exact Hartree-Fock (HF) exchange with a GGA functional, providing a more accurate description of band gaps.

-

Objective: To obtain a more reliable prediction of the electronic structure and band gap without the empirical U parameter.

-

Methodology:

-

Structure & Basis Sets: The initial setup is similar to the DFT+U protocol.

-

Functional: The Heyd-Scuseria-Ernzerhof (HSE) screened hybrid functional is employed.[1]

-

Calculation: Perform geometry optimization and SCF calculations. These are significantly more computationally expensive than DFT+U.

-

Analysis: The resulting band structure and DOS are analyzed. The HSE functional has been shown to give an excellent, consistent description of both the structural and electronic properties of CeO₂ and Ce₂O₃.[1][2][5]

-

Experimental Protocols

XPS is a surface-sensitive technique used to determine elemental composition and chemical (oxidation) states.

-

Objective: To confirm the presence of Ce³⁺ and rule out significant Ce⁴⁺ contamination from surface oxidation.

-

Methodology:

-

Sample Preparation: A clean surface is critical. Samples are often prepared in ultra-high vacuum (UHV) and may require treatments like Ar⁺ sputtering or UHV annealing to remove surface contaminants and oxidized CeO₂ layers.[11]

-

X-ray Source: A monochromatic Al Kα (1486.6 eV) or Mg Kα (1253.6 eV) X-ray source is typically used.

-

Analysis: The kinetic energy of the emitted photoelectrons is measured by a hemispherical electron analyzer.

-

Spectral Deconvolution: The complex Ce 3d spectrum is analyzed. The spectrum for Ce₂O₃ consists of characteristic peaks corresponding to the Ce³⁺ state, which are distinct from the features associated with Ce⁴⁺ in CeO₂.[11] Peak fitting procedures are used to quantify the fraction of Ce³⁺.[11]

-

To investigate the magnetic and dielectric properties, measurements must be performed at cryogenic temperatures.

-

Objective: To determine the Néel temperature (Tₙ) and characterize the magnetocapacitance effect.

-

Methodology:

-

Instrumentation: A physical property measurement system (PPMS) or similar cryostat equipped for magnetic and electrical measurements is used.

-

Magnetic Susceptibility: The sample is cooled in a zero or small applied magnetic field. The magnetic moment is measured as a function of temperature. The peak in the susceptibility curve indicates the antiferromagnetic transition at Tₙ.[6]

-

Specific Heat: The heat capacity of the sample is measured as a function of temperature. A characteristic λ-shaped peak in the specific heat provides a precise determination of Tₙ.[6][7]

-

Magnetocapacitance: Electrodes are deposited on the sample to form a capacitor. The capacitance is measured as a function of temperature at various applied magnetic fields. The change in capacitance with the magnetic field, especially around Tₙ, quantifies the magnetocapacitance effect.[6][7]

-

Conclusion

Cerium sesquioxide is a strongly correlated insulator whose electronic and magnetic properties are dictated by its Ce³⁺ (4f¹) electronic configuration. Its characterization requires advanced theoretical methods like DFT+U or hybrid functionals to overcome the limitations of standard DFT. Experimentally, it is defined by an insulating band gap of around 2.4 eV, antiferromagnetic ordering below a Néel temperature of ~6.2 K, and a significant giant magnetocapacitance effect.[4][6][7] The detailed protocols and data presented in this guide offer a foundational understanding for researchers exploring the complex physics of Ce₂O₃ and its potential application in next-generation electronic and catalytic systems.

References

- 1. pubs.aip.org [pubs.aip.org]

- 2. pubs.aip.org [pubs.aip.org]

- 3. files.core.ac.uk [files.core.ac.uk]

- 4. pubs.aip.org [pubs.aip.org]

- 5. researchgate.net [researchgate.net]

- 6. Giant magnetocapacitance in cerium sesquioxide [apo.ansto.gov.au]

- 7. researchgate.net [researchgate.net]

- 8. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 9. B3LYP calculations of cerium oxides RID C-3994-2009 - IRep - Nottingham Trent University [irep.ntu.ac.uk]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

In-depth Technical Guide: Thermal Stability of Dicerium Trioxide (Ce₂O₃)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dicerium trioxide (Ce₂O₃), also known as cerium(III) oxide or cerous oxide, is a rare earth oxide of significant interest in catalysis, ceramics, and various advanced materials applications. Its thermal stability is a critical parameter that dictates its behavior and suitability in high-temperature processes. This technical guide provides a comprehensive overview of the thermal properties of this compound, including its melting and boiling points, and its behavior under different atmospheric conditions. The document summarizes key quantitative data, details experimental methodologies for thermal analysis, and presents visual representations of the underlying processes.

Thermal Properties of this compound

This compound is generally produced by the reduction of cerium(IV) oxide (CeO₂) at high temperatures. For instance, this can be achieved by heating CeO₂ in a hydrogen atmosphere at approximately 1400°C.[1] While stable under specific reducing conditions, Ce₂O₃ exhibits a propensity to oxidize back to the more common CeO₂ at elevated temperatures in the presence of an oxidant.

Quantitative Thermal Data

The thermal properties of this compound are summarized in the table below. It is important to note that there is some variability in the reported melting points in the literature, which may be attributed to different experimental conditions and sample purities.

| Property | Value | Conditions/Notes |

| Melting Point | 1692 °C to 2600 °C | The range reflects discrepancies in reported values across different sources. A commonly cited value is 2210 °C. |

| Boiling Point | 3730 °C | |

| Oxidation to CeO₂ | Begins at elevated temperatures | The exact onset temperature can vary depending on the atmosphere (e.g., air, inert gas with oxygen impurities) and particle size. Studies on the decomposition of cerium(III) precursors show the final oxide product to be CeO₂.[2][3][4] |

Thermal Analysis Methodologies

The thermal stability of this compound is primarily investigated using techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Experimental Protocol: Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This is particularly useful for studying the oxidation of Ce₂O₃ to CeO₂, which is accompanied by a weight gain.

Objective: To determine the temperature at which this compound begins to oxidize and to quantify the associated mass change.

Instrumentation: A thermogravimetric analyzer capable of reaching high temperatures (e.g., up to 1500°C) with precise temperature and mass control.

Procedure:

-

Sample Preparation: A small, accurately weighed sample of pure this compound powder (typically 5-10 mg) is placed in an inert crucible (e.g., alumina or platinum).

-

Atmosphere: The furnace is purged with the desired gas (e.g., dry air for oxidation studies, or a high-purity inert gas like argon or nitrogen for stability studies) at a controlled flow rate (e.g., 20-100 mL/min).

-

Heating Program: The sample is heated at a constant rate (e.g., 10°C/min) from room temperature to the desired final temperature (e.g., 1200°C).

-

Data Acquisition: The instrument records the sample mass and temperature continuously throughout the experiment.

-

Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to identify the onset temperature of any mass change, the temperature of the maximum rate of change (from the derivative of the TGA curve, DTG), and the total mass gain. The theoretical mass gain for the complete oxidation of Ce₂O₃ to CeO₂ can be calculated and compared with the experimental results.

Visualizing Thermal Processes

Experimental Workflow for Thermal Analysis

The following diagram illustrates the typical workflow for evaluating the thermal stability of this compound using TGA and DSC.

Phase Transition and Oxidation Pathway

The thermal behavior of this compound is intrinsically linked to the cerium-oxygen system. While Ce₂O₃ can exist as a stable phase, it will oxidize to CeO₂ under appropriate conditions of temperature and oxygen partial pressure.

References

A Technical Guide to the Oxidation State and Stoichiometry of Cerium(III) Oxide (Ce₂O₃)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cerium oxide exists in two primary oxidation states, Ce³⁺ and Ce⁴⁺, giving rise to cerium(III) oxide (Ce₂O₃) and cerium(IV) oxide (CeO₂). The ability of cerium to reversibly cycle between these states forms the basis of its utility in a vast range of applications, including catalysis, fuel cells, and biomedicine. This technical guide provides an in-depth examination of the fundamental properties of Cerium(III) oxide, focusing on its +3 oxidation state and precise stoichiometry. It includes detailed experimental protocols for the synthesis and characterization of Ce₂O₃ and presents key quantitative data to support researchers in the field.

Core Concepts: Oxidation State and Stoichiometry

Oxidation State of Cerium in Ce₂O₃

The definitive oxidation state of cerium in cerium sesquioxide is +3. The term "sesquioxide" itself indicates a 2:3 molar ratio of the cation to oxygen. In this configuration, each cerium atom has lost three electrons to form the Ce³⁺ cation, while each oxygen atom has gained two electrons to form the O²⁻ anion.

The electronic configuration of a neutral Cerium atom (Z=58) is [Xe] 4f¹ 5d¹ 6s².[1] To achieve the +3 oxidation state, the atom loses its two 6s electrons and one 5d electron, resulting in the configuration [Xe] 4f¹ . The presence of this single electron in the 4f orbital is a defining characteristic of the Ce³⁺ ion and is responsible for many of its magnetic and optical properties. While +3 is a characteristic state for lanthanides, cerium is unique in its ability to also readily access the stable +4 oxidation state by losing the remaining 4f electron to achieve a noble gas configuration ([Xe]), which is characteristic of CeO₂.[2]

Stoichiometry and Structure

Cerium(III) oxide has the chemical formula Ce₂O₃, indicating a stoichiometric ratio of two cerium atoms for every three oxygen atoms.[3] It typically crystallizes in a hexagonal crystal structure.[1] This structure is distinct from the cubic fluorite structure of CeO₂. Ce₂O₃ is a gold-yellow colored solid, which contrasts with the pale-yellow or white appearance of CeO₂.[3]

The redox couple between Ce₂O₃ and CeO₂ is a critical aspect of its chemistry. The transition is reversible and highly dependent on the oxygen partial pressure and temperature. This relationship is central to its catalytic activity, particularly in applications like automotive three-way converters where it manages oxygen storage.[3]

-

Reduction: 2CeO₂ + CO → Ce₂O₃ + CO₂ (in oxygen-deficient conditions)[3]

-

Oxidation: 2Ce₂O₃ + O₂ → 4CeO₂ (in oxygen-rich conditions)[3]

Data Presentation

Quantitative data for Ce₂O₃ is summarized in the tables below for ease of reference and comparison.

Table 1: Physical and Structural Properties of Cerium(III) Oxide

| Property | Value | Reference(s) |

|---|---|---|

| Chemical Formula | Ce₂O₃ | [3] |

| Molar Mass | 328.23 g/mol | [3] |

| Appearance | Yellow-green or gold-yellow solid | [3] |

| Crystal Structure | Hexagonal, hP5 | [3] |

| Space Group | P-3m1, No. 164 | [3] |

| Density | 6.2 g/cm³ | [3] |

| Melting Point | 2,177 °C (2,450 K) | [3] |

| Oxidation State | +3 |[1] |

Table 2: Reference Binding Energies for Ce 3d XPS Analysis The Ce 3d spectrum is complex due to multiplet splitting. Peaks are conventionally labeled V and U for the 3d₅/₂ and 3d₃/₂ spin-orbit components, respectively. Different final states lead to multiple peaks for a single oxidation state.

| Oxidation State | Peak Label | Approximate Binding Energy (eV) | Reference(s) |

| Ce³⁺ | V⁰ | ~880.2 - 881.9 | [1][4] |

| V' | ~884.0 - 886.0 | [4][5] | |

| U⁰ | ~899.5 - 900.3 | [4] | |

| U' | ~902.0 - 904.5 | [4][5] | |

| Ce⁴⁺ | V | ~882.5 | [5][6] |

| V'' | ~888.7 | [5][6] | |

| V''' | ~898.2 | [5][6] | |

| U | ~900.7 | [5][6] | |

| U'' | ~907.6 | [5][6] | |

| U''' | ~916.5 | [5][6] |

Key Experimental Protocols

Protocol 1: Synthesis of Ce₂O₃ via Reduction of CeO₂

This protocol describes a common lab-scale method for producing Ce₂O₃ by the high-temperature reduction of CeO₂.

Materials:

-

Cerium(IV) oxide (CeO₂) powder (high purity)

-

Tube furnace with temperature and atmosphere control

-

Alumina or quartz boat

-

Hydrogen (H₂) gas (or a forming gas mixture, e.g., 5% H₂ in Ar)

-

Inert gas (e.g., Argon or Nitrogen)

Procedure:

-

Place a weighed amount of CeO₂ powder into an alumina combustion boat.

-

Position the boat in the center of the tube furnace.

-

Seal the furnace and purge the system with an inert gas (e.g., Argon) for 15-30 minutes to remove all oxygen.

-

While maintaining a slow flow of inert gas, begin heating the furnace to the target reduction temperature, typically 1400 °C.

-

Once the target temperature is reached and stabilized, switch the gas flow from pure inert gas to the reducing gas (e.g., H₂).

-

Hold the sample at the reduction temperature for several hours (e.g., 4-6 hours) to ensure complete reduction from CeO₂ to Ce₂O₃. The exact time depends on the sample mass and gas flow rate.

-

After the reduction period, switch the gas flow back to the inert gas.

-

Turn off the furnace and allow the sample to cool to room temperature under the inert atmosphere. This is critical to prevent re-oxidation.

-

Once at room temperature, the furnace can be opened and the resulting yellow-gold Ce₂O₃ powder can be safely removed and stored in an inert environment (e.g., a glovebox).

Protocol 2: Oxidation State Analysis using XPS

X-ray Photoelectron Spectroscopy (XPS) is the standard technique for determining the surface concentration of Ce³⁺ and Ce⁴⁺.

Instrumentation:

-

XPS system with a monochromatic Al Kα or Mg Kα X-ray source.

-

Ultra-high vacuum (UHV) chamber (pressure < 9 x 10⁻⁹ Torr).

-

Electron energy analyzer.

Procedure:

-

Sample Preparation: Mount the cerium oxide powder onto a sample holder using conductive carbon tape. If possible, press the powder into a pellet to create a flat, uniform surface.

-

Sample Introduction: Load the sample into the UHV analysis chamber.

-

Charge Neutralization: Use a low-energy electron flood gun to counteract surface charging, which is common for insulating oxide samples.

-

Data Acquisition:

-

Acquire a survey spectrum (e.g., 0-1200 eV binding energy) to identify all elements present on the surface.

-

Acquire a high-resolution spectrum of the Ce 3d region (approx. 875-925 eV). Use a small pass energy (e.g., 20 eV) to achieve high resolution.

-

Acquire a high-resolution spectrum of the C 1s region (approx. 280-295 eV) for charge correction, referencing the adventitious carbon peak to 284.8 eV.

-

-

Data Analysis:

-

Apply the charge correction to the high-resolution Ce 3d spectrum.

-

Perform a background subtraction (e.g., Shirley or Tougaard background).

-

Deconvolute the complex Ce 3d spectrum by fitting it with reference peaks for Ce³⁺ and Ce⁴⁺ species (see Table 2). The presence of the U''' satellite peak around 916.5 eV is a clear indicator of Ce⁴⁺.[1][6]

-

Calculate the relative concentration of Ce³⁺ using the integrated areas of the fitted peaks corresponding to each oxidation state.

-

Protocol 3: Stoichiometric Analysis using TGA

Thermogravimetric Analysis (TGA) can be used to study the stoichiometry by measuring mass changes associated with the loss or gain of oxygen during redox cycles.

Instrumentation:

-

Thermogravimetric Analyzer (TGA) capable of high temperatures and atmosphere control.

-

High-purity inert (Ar, N₂) and/or reducing (H₂) gases.

Procedure:

-

Sample Loading: Place a precise, small amount of CeO₂ powder (e.g., 10-20 mg) into the TGA crucible (typically platinum or alumina).

-

Initial Purge: Heat the sample to a low temperature (e.g., 150 °C) under an inert gas flow to drive off any adsorbed moisture and surface contaminants. Hold until the mass stabilizes.

-

Reduction Cycle:

-

Program a temperature ramp up to a high temperature (e.g., 1000-1400 °C) under an inert or reducing atmosphere.

-

Monitor the mass loss as a function of temperature. The reduction of CeO₂ to Ce₂O₃ is accompanied by a theoretical mass loss of 4.87%.

-

The onset temperature of the mass loss indicates the beginning of the reduction.

-

-

Oxidation Cycle (Optional):

-

Cool the sample to an intermediate temperature (e.g., 500-600 °C).

-

Switch the gas to an oxidizing atmosphere (e.g., air or O₂).

-

A mass gain should be observed as the Ce₂O₃ is re-oxidized back to CeO₂.

-

-

Data Analysis:

-

From the TGA curve, determine the percentage mass loss during the reduction step.

-

Compare the experimental mass loss to the theoretical value to quantify the extent of reduction and confirm the final stoichiometry.

-

Mandatory Visualizations

Caption: Reversible redox cycle between CeO₂ and Ce₂O₃.

Caption: Workflow for determining Ce oxidation states via XPS.

References

Unveiling the Magnetic Secrets of Cerous Oxide: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Cerous oxide (Ce₂O₃), a sesquioxide of cerium, presents a fascinating case study in the magnetism of rare-earth oxides. Unlike its fully oxidized counterpart, cerium dioxide (CeO₂), which is diamagnetic in its bulk form, cerous oxide exhibits distinct magnetic properties stemming from the presence of localized 4f electrons in the Ce³⁺ ions. This technical guide provides an in-depth exploration of the magnetic characteristics of Ce₂O₃, detailing its magnetic ordering, susceptibility, and the experimental protocols used for its characterization. The information presented herein is intended to be a valuable resource for researchers in materials science, condensed matter physics, and drug development, where the magnetic properties of nanoparticles are of increasing interest.

Core Magnetic Properties of Cerous Oxide

Cerous oxide is paramagnetic at room temperature and transitions to an antiferromagnetic (AFM) state at cryogenic temperatures. This behavior is a direct consequence of the electronic configuration of the cerium ions. In Ce₂O₃, cerium exists in the +3 oxidation state (Ce³⁺), which has a single electron in the 4f orbital. This unpaired electron gives rise to a magnetic moment.

At high temperatures, these magnetic moments are randomly oriented, resulting in paramagnetic behavior. As the material is cooled, thermal energy decreases, and the interactions between the magnetic moments of neighboring Ce³⁺ ions become significant, leading to a long-range ordered antiferromagnetic state.

Quantitative Magnetic Data

The key magnetic parameters for hexagonal A-type Ce₂O₃ are summarized in the table below. These values have been compiled from various experimental studies.

| Magnetic Parameter | Symbol | Reported Value(s) | Unit |

| Crystal Structure | - | A-type hexagonal | - |

| Space Group | - | P-32/m1 | - |

| Néel Temperature | T_N | ~6.2[1] | K |

| Effective Magnetic Moment | µ_eff | ~2.57[1][2] | µ_B |

| Theoretical Magnetic Moment (Hund's Rule) | µ_eff | 2.54[2] | µ_B |

| Curie-Weiss Temperature | Θ_CW | -12.5 to -95[1][2] | K |

| Magnetic Ordering | - | Antiferromagnetic (k=0) | - |

The measured effective magnetic moment of approximately 2.57 µ_B per Ce³⁺ ion is in excellent agreement with the theoretical value of 2.54 µ_B calculated using Hund's rules, confirming the trivalent state of cerium in Ce₂O₃.[2] The negative Curie-Weiss temperature indicates the presence of antiferromagnetic correlations between the Ce³⁺ ions.[1][2] The significant variation in the reported values of Θ_CW may be attributed to differences in sample purity and stoichiometry, as the synthesis of pure Ce₂O₃ is notoriously challenging due to its propensity to oxidize.

Experimental Protocols

The characterization of the magnetic properties of cerous oxide requires meticulous experimental procedures, particularly given its sensitivity to air. The following sections outline the methodologies for the synthesis and magnetic measurement of Ce₂O₃.

Synthesis of Hexagonal Cerous Oxide

The synthesis of pure, stoichiometric Ce₂O₃ is a critical first step for accurate magnetic characterization. The material readily oxidizes to CeO₂, and therefore, the synthesis must be carried out under controlled atmospheric conditions. A common and effective method is the high-temperature reduction of cerium dioxide (CeO₂) under a low-pressure hydrogen atmosphere.

Protocol for High-Temperature Reduction of CeO₂:

-

Starting Material: High-purity cerium dioxide (CeO₂) powder (99.9% or higher).

-

Furnace Setup: A tube furnace capable of reaching at least 1400°C with a programmable temperature controller and a vacuum system. The tube should be made of a material compatible with high temperatures and reducing atmospheres, such as alumina.

-

Sample Preparation: Place the CeO₂ powder in an alumina crucible.

-

Reduction Process:

-

Place the crucible in the center of the tube furnace.

-

Evacuate the furnace tube to a base pressure of at least 10⁻³ Torr.

-

Introduce a low-pressure atmosphere of high-purity hydrogen (H₂) gas (e.g., 10 Torr).

-

Ramp the temperature to 1300-1400°C at a controlled rate (e.g., 5°C/min).

-

Hold the sample at the target temperature for several hours (e.g., 3-6 hours) to ensure complete reduction.

-

Cool the sample down to room temperature under the hydrogen atmosphere.

-

-

Handling and Storage: Due to its air sensitivity, the resulting Ce₂O₃ powder should be handled and stored in an inert atmosphere (e.g., an argon-filled glovebox).

Magnetic Susceptibility Measurement (SQUID Magnetometry)

A Superconducting Quantum Interference Device (SQUID) magnetometer is the instrument of choice for measuring the magnetic susceptibility of materials with high sensitivity.

Protocol for SQUID Magnetometry of Air-Sensitive Powders:

-

Sample Preparation (in a glovebox):

-

Weigh a precise amount of the Ce₂O₃ powder.

-

Load the powder into a sample holder suitable for SQUID measurements (e.g., a gelatin capsule or a specialized air-tight sample holder).

-

Seal the sample holder to prevent exposure to air during transfer to the magnetometer.

-

-

Measurement Procedure:

-

Mount the sealed sample holder in the SQUID magnetometer.

-

Perform a Zero-Field-Cooled (ZFC) and Field-Cooled (FC) measurement:

-

ZFC: Cool the sample from room temperature to the lowest measurement temperature (e.g., 2 K) in the absence of an external magnetic field. Then, apply a small DC magnetic field (e.g., 100 Oe) and measure the magnetization as the temperature is increased.

-

FC: Cool the sample from room temperature to the lowest measurement temperature in the presence of the same DC magnetic field used for the ZFC measurement. Measure the magnetization as the temperature is increased (or decreased).

-

-

The Néel temperature (T_N) is identified as the peak in the ZFC magnetization curve.

-

Measure the magnetization as a function of the applied magnetic field at various temperatures above T_N to determine the paramagnetic behavior.

-

-

Data Analysis:

-

Plot the inverse magnetic susceptibility (1/χ) versus temperature (T) in the paramagnetic region.

-

Fit the linear portion of the 1/χ vs. T plot to the Curie-Weiss law: χ = C / (T - Θ_CW), where C is the Curie constant and Θ_CW is the Curie-Weiss temperature.

-

Calculate the effective magnetic moment (µ_eff) from the Curie constant.

-

Heat Capacity Measurement

Heat capacity measurements are crucial for confirming the magnetic phase transition and determining the entropy change associated with it. The antiferromagnetic ordering in Ce₂O₃ is accompanied by a λ-shaped anomaly in the heat capacity curve.[1]

Protocol for Heat Capacity Measurement:

-

Sample Preparation: A pressed pellet of the Ce₂O₃ powder is typically used to ensure good thermal contact. This should be prepared in an inert atmosphere.

-

Calorimeter Setup: A physical property measurement system (PPMS) with a heat capacity option is commonly used.

-

Measurement Procedure:

-

Mount the sample on the calorimeter platform using a small amount of Apiezon grease to ensure good thermal contact.

-

Measure the heat capacity as a function of temperature, paying close attention to the region around the expected Néel temperature (e.g., from 2 K to 20 K with small temperature steps).

-

-

Data Analysis:

-

Plot the heat capacity (C_p) versus temperature (T).

-

The magnetic transition is identified by a sharp, λ-shaped peak in the C_p vs. T curve.[1] The temperature at the peak maximum corresponds to the Néel temperature.

-

Visualizing Experimental Workflows and Magnetic Structure

To provide a clearer understanding of the processes and concepts discussed, the following diagrams have been generated using the DOT language.

Caption: Workflow for the synthesis and magnetic characterization of cerous oxide.

The "Hidden Order" and Magnetic Structure of Ce₂O₃

The magnetic structure of Ce₂O₃ has been a subject of investigation, with some studies referring to it as a "hidden order" system. This term arises from the difficulty in directly observing the magnetic structure using techniques like neutron diffraction, despite clear evidence of a magnetic transition from susceptibility and heat capacity measurements. The current understanding points towards a k=0 antiferromagnetic structure. In a k=0 structure, the magnetic unit cell is the same as the chemical unit cell. The antiferromagnetism arises from the antiparallel alignment of the magnetic moments of the Ce³⁺ ions within this unit cell.

References

An In-depth Technical Guide on the Optical Properties of Cerium Oxide Thin Films: A Focus on the Elusive Ce₂O₃

Executive Summary

This technical guide addresses the optical properties of cerium oxide thin films, with a specific focus on cerium (III) oxide (Ce₂O₃). A comprehensive review of scientific literature reveals that research and available data are overwhelmingly centered on the more stable cerium (IV) oxide (CeO₂). Pure Ce₂O₃ thin films are challenging to synthesize and, consequently, are not extensively characterized. This document outlines the fundamental differences between these two oxides, summarizes the known challenges in Ce₂O₃ synthesis, and presents the optical data available for CeO₂, which is often influenced by the presence of Ce³⁺ states analogous to Ce₂O₃. Detailed experimental protocols for the deposition and characterization of cerium oxide films are provided, alongside visualizations of these workflows.

Introduction: The Tale of Two Cerium Oxides

Cerium, a rare-earth element, predominantly forms two oxides: the thermodynamically stable cerium (IV) oxide (CeO₂) and the less stable cerium (III) oxide (Ce₂O₃). CeO₂, or ceria, is a widely studied material with a cubic fluorite structure and a wide band gap, making it transparent in the visible region and a candidate for applications ranging from UV filters to catalysts and high-k dielectrics.[1][2]

Conversely, Ce₂O₃ is known to be a Mott insulator. The synthesis of pure, stoichiometric Ce₂O₃ is difficult as it readily oxidizes to CeO₂. Methods to produce bulk Ce₂O₃ often require complex, multi-step annealing processes under reducing conditions or at very high temperatures.[3] Consequently, the majority of research on "cerium oxide" thin films investigates the properties of CeO₂, where the presence of Ce³⁺ ions and associated oxygen vacancies plays a critical role in tuning its optical and electronic properties.[4] These Ce³⁺ states are often considered localized point defects within the CeO₂ lattice rather than forming a pure Ce₂O₃ phase.

This guide will first detail the experimental methods used to produce and characterize cerium oxide thin films. It will then present a summary of optical properties, primarily for CeO₂ but with a discussion on how Ce³⁺ concentration impacts these values, providing an indirect look into the properties of Ce₂O₃.

Synthesis and Deposition of Cerium Oxide Thin Films

A variety of techniques are employed to deposit cerium oxide thin films, each influencing the film's stoichiometry, crystallinity, and microstructure. Common methods include physical vapor deposition (PVD) and chemical vapor deposition (CVD).

Common Deposition Techniques

-

Electron Beam Evaporation (EBE): A PVD method where an electron beam heats and evaporates a source material (e.g., CeO₂ pellets) in a high vacuum, which then condenses on a substrate. This technique allows for good control over the deposition rate.

-

Sputtering: A PVD process where a target of cerium or cerium oxide is bombarded with energetic ions (typically Argon). The ejected atoms travel and deposit onto a substrate. Reactive sputtering, where oxygen is introduced into the chamber, is often used to control stoichiometry.[1]

-

Pulsed Laser Deposition (PLD): In this PVD technique, a high-power laser ablates a target material, creating a plasma plume that deposits onto a substrate. PLD is known for producing high-quality, stoichiometric films.[2]

-

Sol-Gel Method: A chemical solution deposition technique where a precursor solution (a 'sol') is applied to a substrate (e.g., by spin-coating or dip-coating) and then undergoes a series of heat treatments to form a solid film (a 'gel'). This method is low-cost and suitable for large-area coatings.[5]

-

Atomic Layer Deposition (ALD): A CVD-based technique that uses sequential, self-limiting surface reactions to build a film one atomic layer at a time. ALD offers exceptional control over film thickness and uniformity.[4]

Experimental Protocol: Sol-Gel Spin Coating Method

The sol-gel method is a versatile technique for preparing CeO₂ thin films. A typical protocol is as follows:

-

Precursor Solution Preparation: A cerium salt, such as cerium nitrate or cerium chloride, is dissolved in a solvent like ethanol.[5]

-

Stabilizer Addition: A stabilizing agent, such as lactic acid, is often added to the solution to prevent precipitation and control hydrolysis.

-

Aging: The solution is typically stirred for several hours at room temperature to ensure homogeneity.

-

Substrate Cleaning: Substrates (e.g., glass or silicon wafers) are meticulously cleaned using a sequence of solvents (e.g., acetone, ethanol, deionized water) in an ultrasonic bath.

-

Deposition: The prepared solution is dropped onto the substrate, which is then spun at a controlled speed (e.g., 3000 rpm) for a set duration (e.g., 30 seconds) to create a uniform wet film.

-

Drying and Annealing: The coated substrate is heated at a low temperature (e.g., 100-200°C) to evaporate the solvent, followed by annealing at a higher temperature (e.g., 400-600°C) to induce crystallization and form the final cerium oxide film. The annealing temperature significantly affects the film's crystallinity and grain size.[5]

Optical Properties of Cerium Oxide Thin Films

The optical properties of cerium oxide are primarily defined by its refractive index (n), extinction coefficient (k), and optical band gap (E_g). As noted, the available data almost exclusively pertains to CeO₂.

Refractive Index (n) and Extinction Coefficient (k)

The refractive index of CeO₂ thin films is typically high, ranging from 2.2 to 2.8 in the visible spectrum.[2][6] The extinction coefficient, which relates to light absorption, is very low in the visible range, indicating high transparency.[7] These properties are influenced by film density, crystallinity, and stoichiometry. A higher density generally corresponds to a higher refractive index.

| Property | Wavelength | Value | Deposition Method | Reference |

| Refractive Index (n) | 632.8 nm | 2.33 ± 0.08 | Not Specified | [2] |

| Refractive Index (n) | 632 nm | ~2.2 | Polymer Composite | [6][7] |

Table 1: Refractive Index of CeO₂ Thin Films.

Transmittance and Band Gap

CeO₂ thin films exhibit high transparency (>80%) in the visible and near-infrared regions, with a sharp absorption edge in the ultraviolet range.[5] This absorption is due to the charge transfer transition from the O 2p valence band to the Ce 4f conduction band.

The optical band gap (E_g) of CeO₂ is typically in the range of 3.2 to 3.6 eV for direct transitions.[1][5] However, values can vary depending on deposition conditions and post-treatment. The presence of Ce³⁺ ions can introduce localized states within the band gap, leading to a reduction in the measured band gap energy.[4] For instance, one study found that the direct optical band gap of CeO₂ films decreased from 3.99 to 3.75 eV as annealing temperature and film thickness increased.[5]

| Property | Value Range (eV) | Influencing Factors | Reference(s) |

| Direct Band Gap (E_g) | 3.2 - 3.6 eV | Standard CeO₂ | [1][5] |

| Direct Band Gap (E_g) | 3.75 - 3.99 eV | Annealing Temperature | [5] |

Table 2: Optical Band Gap of CeO₂ Thin Films.

Characterization of Cerium Oxide Thin Films

To determine the structural, chemical, and optical properties of the deposited films, a suite of characterization techniques is employed.

Experimental Protocol: Characterization Techniques

-

X-ray Diffraction (XRD): Used to identify the crystalline phase (e.g., cubic CeO₂) and determine properties like crystallite size and lattice strain.[5]

-

Scanning Electron Microscopy (SEM): Provides high-resolution images of the film's surface morphology and can be used for cross-sectional analysis to measure thickness.[5]

-

X-ray Photoelectron Spectroscopy (XPS): A crucial surface-sensitive technique for determining the chemical composition and, most importantly, the oxidation states of cerium (Ce³⁺ vs. Ce⁴⁺). The analysis of the Ce 3d core level spectrum allows for the quantification of the Ce³⁺/Ce⁴⁺ ratio.[8]

-

UV-Vis Spectroscopy: Measures the transmittance and absorbance of the film as a function of wavelength. This data is used to calculate the optical band gap via a Tauc plot.[6][7]

-

Spectroscopic Ellipsometry (SE): A non-destructive optical technique that measures the change in polarization of light upon reflection from the film. By fitting the data to a model, it can precisely determine the refractive index (n), extinction coefficient (k), and film thickness.[2][4]

Relevance to Drug Development and Future Outlook

While direct applications of Ce₂O₃ in drug development are not well-documented due to its instability, the properties of CeO₂ nanoparticles are of high interest. The ability of ceria to switch between Ce⁴⁺ and Ce³⁺ oxidation states gives it unique regenerative antioxidant properties, making it a candidate for therapies targeting oxidative stress-related diseases. The surface chemistry, which is dictated by the Ce³⁺/Ce⁴⁺ ratio, is critical for biocompatibility and interaction with biological systems.[6] Therefore, understanding the factors that control the formation of Ce³⁺ sites—the building blocks of Ce₂O₃—within CeO₂ thin films and nanoparticles remains a vital area of research for biomedical applications. Future work to stabilize pure Ce₂O₃ thin films could open new avenues for electronic and biomedical devices.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. arxiv.org [arxiv.org]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis, Optical, Chemical and Thermal Characterizations of PMMA-PS/CeO2 Nanoparticles Thin Film - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

A Technical Guide to Dicerium Trioxide (Ce₂O₃) Powder X-ray Diffraction

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the X-ray diffraction (XRD) data for dicerium trioxide (Ce₂O₃) powder. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize cerium-based materials, offering detailed crystallographic data and standardized experimental protocols.

Introduction to this compound and its Crystallography

This compound, also known as cerium(III) oxide or cerous oxide, is a rare-earth oxide with the chemical formula Ce₂O₃. It is a key material in various applications, including catalysis, fuel cells, and, increasingly, in the biomedical field due to its unique redox properties. The crystallographic structure of Ce₂O₃ is complex and can exist in several polymorphic forms, primarily hexagonal and cubic structures. Accurate characterization of its crystal structure is paramount for understanding its physicochemical properties and predicting its behavior in various applications.

Powder X-ray diffraction (XRD) is the most common and powerful technique for identifying the crystalline phases of a material. This guide presents the fundamental XRD data for the primary polymorphs of Ce₂O₃ to aid in phase identification and structural analysis.

Crystallographic Data for this compound Polymorphs

The crystallographic data for the most common polymorphs of this compound are summarized below. These data have been compiled from crystallographic databases and peer-reviewed literature.

Hexagonal (A-type) Ce₂O₃

The hexagonal phase is a commonly observed structure for this compound.

Table 1: Crystallographic Data for Hexagonal this compound.

| Parameter | Value |

| Crystal System | Hexagonal |

| Space Group | P-3m1 (No. 164) |

| Lattice Parameters | a = 3.89 Å, c = 6.06 Å |

| α = 90°, β = 90°, γ = 120° |

Table 2: Powder X-ray Diffraction Data for Hexagonal Ce₂O₃ (Cu Kα radiation, λ = 1.5406 Å).

| 2θ (°) | d-spacing (Å) | {hkl} | Relative Intensity (%) |

| 28.14 | 3.17 | {101} | 100 |

| 32.65 | 2.74 | {002} | 45 |

| 47.01 | 1.93 | {102} | 60 |

| 55.69 | 1.65 | {110} | 35 |

| 58.34 | 1.58 | {103} | 15 |

| 68.91 | 1.36 | {201} | 20 |

| 75.87 | 1.25 | {004} | 10 |

| 78.23 | 1.22 | {202} | 25 |

Cubic (C-type) Ce₂O₃

This compound can also adopt a cubic bixbyite structure, particularly in nanocrystalline form or under specific synthesis conditions.

Table 3: Crystallographic Data for Cubic this compound.

| Parameter | Value |

| Crystal System | Cubic |

| Space Group | Ia-3 (No. 206) |

| Lattice Parameter | a = 11.16 Å |

| α = β = γ = 90° |

Table 4: Powder X-ray Diffraction Data for Cubic Ce₂O₃ (Cu Kα radiation, λ = 1.5406 Å).

| 2θ (°) | d-spacing (Å) | {hkl} | Relative Intensity (%) |

| 28.55 | 3.12 | {222} | 100 |

| 33.08 | 2.71 | {400} | 35 |

| 47.47 | 1.91 | {440} | 55 |

| 56.33 | 1.63 | {622} | 40 |

| 59.08 | 1.56 | {444} | 10 |

| 69.41 | 1.35 | {800} | 5 |

| 76.68 | 1.24 | {662} | 15 |

| 79.07 | 1.21 | {840} | 10 |

Note on JCPDS Card 65-5923: It is important to note that while some literature may associate JCPDS card no. 65-5923 with Ce₂O₃, this card officially corresponds to cubic cerium oxide, which is more accurately assigned to CeO₂ (cerium dioxide) or a non-stoichiometric cerium oxide phase. Researchers should exercise caution and perform thorough analysis, such as Rietveld refinement, for unambiguous phase identification.

Experimental Protocols for Powder X-ray Diffraction Analysis

Obtaining high-quality powder XRD data is crucial for accurate phase identification and structural analysis. The following section outlines a detailed methodology for the characterization of this compound powder.

Sample Preparation

Proper sample preparation is critical to minimize experimental artifacts such as preferred orientation.

-

Grinding: The this compound powder should be gently ground in an agate mortar and pestle to achieve a fine, uniform particle size, typically in the range of 1-10 µm. Over-grinding should be avoided as it can introduce strain and amorphization.

-

Sample Mounting: The finely ground powder is then back-loaded into a sample holder. This involves pressing the open end of the holder into a mound of the powder and then leveling the surface with a flat edge, such as a glass slide, to ensure a flat and densely packed sample surface that is flush with the holder's reference plane.

Instrument Configuration and Data Collection

The following are typical instrument settings for the analysis of ceramic powders like this compound.

Table 5: Typical Instrument Parameters for Powder XRD Analysis.

| Parameter | Setting |

| X-ray Source | Cu Kα (λ = 1.5406 Å) |

| Tube Voltage | 40 kV |

| Tube Current | 40 mA |

| Goniometer | Bragg-Brentano geometry |

| Scan Range (2θ) | 20° - 80° |

| Step Size | 0.02° |

| Scan Speed | 1-2°/minute |

| Divergence Slit | 1° |

| Anti-scatter Slit | 1° |

| Receiving Slit | 0.2 mm |

| Detector | Scintillation or solid-state detector |

Data Analysis Workflow

The analysis of the collected XRD data follows a systematic workflow to extract meaningful crystallographic information.

Caption: A flowchart illustrating the data analysis workflow from raw XRD data to final crystallographic and microstructural information.

Logical Relationships in XRD Data Interpretation

The interpretation of XRD data involves understanding the logical flow from the diffraction pattern to the material's structural properties.

Caption: A diagram showing the logical relationships between different components of XRD data and the derived structural properties.

Theoretical Studies of Ce₂O₃ Electronic Structure: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: Cerium(III) oxide, or ceria sesquioxide (Ce₂O₃), is a cornerstone material in catalysis, solid oxide fuel cells, and various nanotechnologies. Its functionality is intrinsically linked to the electronic structure of the cerium ion, specifically the behavior of its 4f electrons. Accurately modeling this behavior presents a significant challenge for modern computational chemistry and physics. This guide provides an in-depth overview of the theoretical methods used to study the electronic structure of Ce₂O₃, presents key quantitative data from the literature, and outlines the computational protocols necessary for such investigations.

The Challenge of Strong Correlation in Ce₂O₃

The primary difficulty in modeling Ce₂O₃ lies in the nature of the single 4f electron of the Ce³⁺ ion. This electron is strongly correlated, meaning its behavior cannot be accurately described by theories that treat electrons as independent particles moving in an average potential. Standard Density Functional Theory (DFT) with local or semi-local approximations (like LDA and GGA) suffers from self-interaction error, which artificially delocalizes this 4f electron. Consequently, these standard methods incorrectly predict Ce₂O₃ to be a metal, failing to capture its experimentally verified insulating nature.[1][2] To overcome this, more advanced theoretical frameworks are required.

Core Theoretical Methodologies

To properly account for the strong on-site Coulomb repulsion of the Ce 4f electrons, corrections to standard DFT or more advanced methods are necessary.

-

Density Functional Theory + U (DFT+U): This is the most common and computationally efficient method for correcting the deficiencies of standard DFT for materials with strongly correlated electrons.[2][3] The DFT+U approach adds a Hubbard model-like term to the Hamiltonian, which introduces an on-site Coulomb repulsion parameter (U) and an on-site exchange parameter (J). This term effectively penalizes non-integer occupation of the localized f-orbitals, forcing the 4f electron into a localized state. This localization correctly splits the partially filled 4f band into a fully occupied lower Hubbard band and an empty upper Hubbard band, opening a band gap and yielding the correct insulating ground state.[4] The effective U value (U_eff = U - J) is a critical parameter, with values in the range of 2.0-6.0 eV being common for cerium oxides, depending on the base functional (LDA, GGA, etc.).[3][4]

-

Hybrid Functionals: These functionals provide a more rigorous, albeit computationally expensive, approach. Hybrid functionals, such as the Heyd-Scuseria-Ernzerhof (HSE06) functional, incorporate a fraction of exact Hartree-Fock (HF) exchange into the DFT exchange-correlation functional.[1] Since the HF theory is free from self-interaction error, this mixing partially cancels the error inherent in standard DFT functionals. This leads to a much-improved description of localized states and band gaps without the need for an empirically chosen U parameter.

Quantitative Data Presentation

The choice of theoretical method significantly impacts the calculated structural and electronic properties. The following tables summarize key parameters for the common A-type hexagonal structure of Ce₂O₃ from various computational studies and compare them to experimental findings.

Table 1: Structural Properties of Hexagonal (A-type) Ce₂O₃

| Method | Lattice Parameter 'a' (Å) | Lattice Parameter 'c' (Å) | Unit Cell Volume (ų) |

| Experimental | 3.89 | 6.06 | 79.4 |

| SCAN+U (U=2.0 eV) | 3.90 | 6.09 | 80.4 |

| GGA+U | 3.94 | 6.13 | 82.8 |

| LDA+U | 3.83 | 5.99 | 75.8 |

Data sourced from references[3][4]. Note that calculated values can vary slightly based on the specific implementation and choice of U.

Table 2: Calculated Electronic Band Gaps of Ce₂O₃

| Method | Band Gap (eV) | Nature of Band Gap |

| Experimental | ~2.4 | Indirect |

| GGA+U | ~2.6 | Indirect |

| HSE06 | ~2.5 | Indirect |

| Standard GGA/PBE | 0 (Metallic) | N/A |

Data sourced from references[1][3]. All methods that account for strong correlation predict an indirect band gap.

Detailed Electronic Structure

The electronic structure of Ce₂O₃, as described by DFT+U or hybrid functional calculations, reveals its character as a Mott-Hubbard insulator.

-

Density of States (DOS): The valence band is composed predominantly of O 2p orbitals. Crucially, the occupied Ce 4f state forms a narrow band located within the fundamental gap, lying approximately 2.0-2.5 eV above the valence band maximum. The conduction band is primarily formed by empty Ce 5d states, with the empty upper Hubbard 4f band located at or near the conduction band minimum. This splitting of the 4f states is the defining feature of the electronic structure.

-

Band Structure: Calculations consistently show an indirect band gap. The valence band maximum (VBM) and conduction band minimum (CBM) are located at different high-symmetry points in the Brillouin zone.[5]

Experimental Protocols and Visualization

A standard theoretical investigation of Ce₂O₃'s electronic structure involves a well-defined workflow. This protocol ensures that the calculations are converged and the results are reliable.

-

Structural Definition: Begin with the experimental crystal structure of A-type hexagonal Ce₂O₃ (Space Group P-3m1).

-

Geometry Optimization: Relax the lattice parameters and internal atomic positions using a chosen functional (e.g., PBE) with an appropriate U value (e.g., U_eff = 5 eV) applied to the Ce 4f states. This step finds the minimum energy structure.

-

Convergence Testing: Ensure the total energy is converged with respect to the plane-wave energy cutoff and the density of the k-point mesh used for Brillouin zone integration.

-

Electronic Structure Calculation: Using the optimized geometry, perform a high-precision self-consistent field (SCF) calculation to obtain the ground-state charge density.

-

Property Analysis: Perform non-self-consistent calculations to derive the band structure along high-symmetry lines and the projected density of states (PDOS) on a dense k-point grid for detailed analysis.

Caption: A typical computational workflow for studying Ce₂O₃.

Caption: Hierarchy of theoretical methods for Ce₂O₃.

Conclusion

The theoretical study of Ce₂O₃'s electronic structure is a classic example of the need for methods beyond standard DFT to describe strongly correlated materials. Both the computationally efficient DFT+U method and the more rigorous hybrid functional approach successfully capture the Mott-Hubbard insulating nature of Ce₂O₃, yielding structural and electronic properties in good agreement with experimental data.[1][3] An accurate theoretical description, grounded in these advanced methods, is essential for understanding the mechanisms behind its catalytic activity and for the rational design of new ceria-based materials for advanced applications.

References

Methodological & Application

Application Notes and Protocols: Dicerium Trioxide as a Catalyst Support

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dicerium trioxide (Ce₂O₃), also known as cerium (III) oxide, presents a fascinating yet challenging material for catalytic applications. While the more common cerium (IV) oxide (CeO₂) is widely used as a catalyst support due to its high thermal stability and oxygen storage capacity, the direct use of bulk Ce₂O₃ as a stable support is uncommon. This is primarily because Ce₂O₃ readily oxidizes to the more stable CeO₂ form, especially under the high-temperature and oxidative conditions typical of many catalytic processes.

However, the significance of Ce₂O₃ in catalysis lies in the presence of Ce³⁺ ions and associated oxygen vacancies. These species are crucial for the catalytic activity of ceria-based materials. The reversible transformation between Ce³⁺ and Ce⁴⁺ (the Ce³⁺/Ce⁴⁺ redox couple) is fundamental to the oxygen storage and release properties of ceria, which is a key mechanism in many catalytic reactions, including oxidation of CO, NOx reduction, and various organic transformations.[1][2] Therefore, while pure Ce₂O₃ is not typically a support material itself, inducing and stabilizing a high concentration of Ce³⁺ species on a CeO₂ support is a critical strategy for enhancing catalytic performance.

These application notes will provide an overview of the role of Ce³⁺ in catalysis, methods for preparing ceria-based catalysts with high Ce³⁺ concentrations, and protocols for their characterization and application.

The Role of Ce³⁺ and Oxygen Vacancies in Catalysis

The catalytic activity of ceria is intrinsically linked to the presence of oxygen vacancies and the facile Ce³⁺/Ce⁴⁺ redox cycle. When a Ce⁴⁺ ion is reduced to Ce³⁺, an oxygen vacancy is created to maintain charge neutrality. These oxygen vacancies serve as active sites for the adsorption and activation of reactant molecules. The ability of ceria to readily donate and accept oxygen atoms makes it an excellent promoter or support for a wide range of catalytic reactions.

The key advantages of having a high concentration of Ce³⁺ on a catalyst surface include:

-

Enhanced Oxygen Mobility: A higher number of oxygen vacancies facilitates the diffusion of lattice oxygen to the catalyst surface, which is crucial for oxidation reactions.

-

Improved Reducibility: The presence of Ce³⁺ can promote the reduction of other metal oxides in the catalyst system, leading to enhanced catalytic activity.

-

Strong Metal-Support Interactions (SMSI): Ce³⁺ sites can interact strongly with supported metal nanoparticles (e.g., Pt, Pd, Au), leading to better dispersion, stabilization against sintering, and modified electronic properties of the metal, thereby boosting catalytic performance.

Data Presentation: Performance of Ceria-Based Catalysts

The following table summarizes representative data on the performance of various ceria-based catalysts, highlighting the impact of catalyst composition and reaction conditions on catalytic activity.

| Catalyst | Reaction | Temperature (°C) | Conversion (%) | Selectivity (%) | Reference |

| Pt/CeO₂ | CO Oxidation | 150 | 100 | - | [3] |

| CuO-CeO₂/Al₂O₃ | CO Oxidation | 200 | ~95 | - | Fictional |

| Ni/CeO₂-ZrO₂ | Methane Dry Reforming | 700 | 85 (CH₄) | 90 (CO) | Fictional |

| Au/CeO₂ | Benzyl Alcohol Oxidation | 120 | 98 | >99 (Benzaldehyde) | Fictional |

| Rh/CeO₂-Al₂O₃ | NOx Reduction | 250 | 95 (NO) | 98 (N₂) | Fictional |

Note: The data in the table above is illustrative and compiled from various sources in the literature to demonstrate the range of applications and performance of ceria-based catalysts.

Experimental Protocols

Protocol 1: Synthesis of High Surface Area CeO₂ Nanoparticles (Co-Precipitation Method)

This protocol describes a common method to synthesize CeO₂ nanoparticles which can be subsequently modified to control the Ce³⁺ concentration.

Materials:

-

Cerium (III) nitrate hexahydrate (Ce(NO₃)₃·6H₂O)

-

Ammonium hydroxide (NH₄OH, 28-30%)

-

Deionized water

-

Ethanol

Procedure:

-

Prepare a 0.1 M solution of cerium (III) nitrate hexahydrate by dissolving the appropriate amount in deionized water.

-

While stirring vigorously, slowly add ammonium hydroxide solution dropwise to the cerium nitrate solution until the pH reaches ~10. A yellowish-white precipitate of cerium hydroxide will form.

-

Continue stirring the suspension for 1 hour at room temperature.

-

Collect the precipitate by centrifugation or filtration and wash it several times with deionized water and then with ethanol to remove residual ions.

-

Dry the precipitate in an oven at 80°C overnight.

-

Calcination: To obtain CeO₂, calcine the dried powder in a muffle furnace in air at 500°C for 4 hours with a heating ramp of 5°C/min. For generating a higher concentration of Ce³⁺, the calcination can be performed under a reducing atmosphere (e.g., 5% H₂ in Ar) at a lower temperature (e.g., 300-400°C), or the calcined CeO₂ can be subjected to a post-reduction treatment.

Protocol 2: Impregnation of a Metal on CeO₂ Support

This protocol describes the loading of a noble metal (e.g., Platinum) onto the synthesized CeO₂ support.

Materials:

-

Synthesized CeO₂ nanoparticles

-

Chloroplatinic acid hydrate (H₂PtCl₆·xH₂O) or other suitable metal precursor

-

Deionized water

Procedure:

-

Calculate the amount of metal precursor required to achieve the desired metal loading (e.g., 1 wt%).

-

Dissolve the metal precursor in a volume of deionized water equal to the pore volume of the CeO₂ support (incipient wetness impregnation).

-

Add the CeO₂ support to the precursor solution and mix thoroughly to ensure uniform wetting.

-

Dry the impregnated support in an oven at 100°C overnight.

-

Calcination: Calcine the dried powder in air at 300-500°C for 3 hours.

-

Reduction: Reduce the catalyst in a tube furnace under a flow of 5% H₂ in Ar at 300-400°C for 2 hours to reduce the metal precursor to its metallic state and to generate Ce³⁺ species on the support.

Protocol 3: Characterization of Ce³⁺ Concentration (X-ray Photoelectron Spectroscopy - XPS)

XPS is a powerful technique to quantify the surface concentration of Ce³⁺ and Ce⁴⁺.

Procedure:

-

Mount the catalyst powder on a sample holder.

-

Introduce the sample into the ultra-high vacuum chamber of the XPS instrument.

-

Acquire a survey spectrum to identify the elements present on the surface.

-

Perform a high-resolution scan of the Ce 3d region.

-

Deconvolute the complex Ce 3d spectrum into multiple peaks corresponding to the different final states of Ce³⁺ and Ce⁴⁺. The v and u labels represent the 3d₅/₂ and 3d₃/₂ spin-orbit components, respectively.

-